5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol

Regioisomerism Synthetic Strategy Intellectual Property

5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol provides a protected phenol for orthogonal late-stage diversification. Its benzyloxy group permits hydrogenolytic deprotection orthogonal to halogen/aryloxy-substituted analogs, enabling hybrid chemotypes and streamlining complex syntheses. Ideal for scaffold diversification into drug discovery antiparasitic/antibacterial agents.

Molecular Formula C14H13BO3
Molecular Weight 240.06 g/mol
CAS No. 2244668-88-8
Cat. No. B6297350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol
CAS2244668-88-8
Molecular FormulaC14H13BO3
Molecular Weight240.06 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=C(C=C2)OCC3=CC=CC=C3)O
InChIInChI=1S/C14H13BO3/c16-15-14-7-6-13(8-12(14)10-18-15)17-9-11-4-2-1-3-5-11/h1-8,16H,9-10H2
InChIKeyPVEXXABNMJDDDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 2244668-88-8): Strategic Sourcing for Benzoxaborole Scaffold Diversification


5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol (CAS 2244668-88-8) is a C5-functionalized derivative of the 1,3-dihydro-2,1-benzoxaborole scaffold, a privileged boron-containing heterocycle known for its broad-spectrum therapeutic potential across antifungal, antibacterial, antiviral, antiparasitic, and enzyme inhibition domains [1]. This compound, with a molecular weight of 240.06 g/mol and a commercial purity standard of ≥98% , is distinct from many clinically investigated benzoxaboroles which typically bear halogen or cyano-substituted aryloxy groups at the C5 position (e.g., Tavaborole's 5-fluoro, Crisaborole's 5-(4-cyanophenoxy)) [1]. Instead, the benzyloxy (-OCH₂Ph) moiety at C5 provides a protected phenolic handle, enabling orthogonal deprotection strategies for late-stage scaffold diversification or the creation of hybrid chemotypes not accessible via direct halogen or aryloxy substitution routes.

Why 5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol is Not Interchangeable with Other 5-Substituted Benzoxaborole Building Blocks


The benzoxaborole scaffold's biological activity, physicochemical properties, and synthetic utility are exquisitely sensitive to the nature of the substituent at the C5 position [1]. A review of the literature reveals that even minor alterations to the C5 group can result in a complete loss of activity against a specific target or a fundamental change in the scaffold's downstream reactivity. For example, the transition from a 5-fluoro to a 5-hydroxy or a 5-(4-cyanophenoxy) group transforms Tavaborole (an antifungal LeuRS inhibitor) into the inactive scaffold for Crisaborole (a PDE4 inhibitor for atopic dermatitis), demonstrating that the C5 substituent dictates target engagement and therapeutic indication [1]. Therefore, procurement decisions cannot be based solely on the presence of the core benzoxaborole ring. The 5-benzyloxy variant offers a unique synthetic vector: it is a protected phenol that, unlike a simple hydroxy group, allows for orthogonal chemistry in complex synthetic sequences. A simple 5-hydroxy benzoxaborole cannot be substituted for the 5-benzyloxy derivative if the synthetic plan requires a protected phenolic oxygen to avoid side reactions during multi-step syntheses, or if the final target requires the benzyloxy group itself for specific hydrophobic binding interactions [2].

5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol: Quantitative Evidence for Differentiated Selection


5-Benzyloxy vs. 6-Benzyloxy Benzoxaborole: Substitution Pattern Governs Synthetic Accessibility and Patent Space

The position of the benzyloxy group on the benzoxaborole core dictates both the synthetic route and the intellectual property landscape. The 5-benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol regioisomer (CAS 2244668-88-8) is distinct from its 6-benzyloxy analog (e.g., CAS 1222010-47-0) [1]. A patent from 2012 (US2012/0302520 A1) explicitly claims the 6-benzyloxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Compound H178) for use as an antiprotozoal agent [1]. In contrast, the 5-benzyloxy regioisomer is not covered by this specific claim, providing a potential freedom-to-operate advantage in antiparasitic drug discovery programs. Furthermore, the synthetic methodology differs significantly. A 2023 study detailed the synthesis of C3-substituted benzoxaboroles employing both aryloxy and benzyloxy substituted 2-formylphenylboronic acids, achieving isolated yields over two steps for the target benzoxaborole framework [2].

Regioisomerism Synthetic Strategy Intellectual Property Antiprotozoal

5-Benzyloxy vs. 5-Fluoro (Tavaborole) Benzoxaborole: A Divergent Vector for Late-Stage Functionalization and Physicochemical Tuning

The 5-benzyloxy group provides a fundamentally different synthetic handle compared to the 5-fluoro group found in the FDA-approved antifungal drug Tavaborole. While the 5-fluoro substituent in Tavaborole is crucial for its potent antifungal activity (likely by influencing target binding and permeability) [1], it represents a metabolic and synthetic 'dead-end' for most diversification strategies. In contrast, the 5-benzyloxy group serves as a protected phenol. This enables an orthogonal deprotection step to reveal a 5-hydroxy benzoxaborole intermediate, which can then be further functionalized (e.g., alkylation, glycosylation, sulfation) to generate a library of diverse analogs not accessible from the 5-fluoro starting material. A 2025 review highlights how specific substitutions on the benzoxaborole scaffold, such as halogens or aryloxy groups at C5/C6, directly influence potency and selectivity by modulating interactions with target enzymes like LeuRS and β-carbonic anhydrase [1].

Physicochemical Properties Lead Optimization Synthetic Intermediate Drug-Likeness

5-Benzyloxy Benzoxaborole: Orthogonal Protection in Multi-Step Syntheses Compared to 5-Hydroxy Analog

Direct procurement of the 5-benzyloxy derivative (CAS 2244668-88-8) offers a significant operational advantage over the use of the corresponding 5-hydroxy benzoxaborole (CAS 1259305-29-7, 1,3-dihydro-2,1-benzoxaborole-1,5-diol). The 5-hydroxy analog contains a free phenolic -OH group that can act as a competing nucleophile in many common synthetic transformations (e.g., alkylations, acylations, Mitsunobu reactions) . This necessitates an additional protection/deprotection sequence, adding steps, reducing overall yield, and increasing cost. The 5-benzyloxy compound comes pre-protected, allowing for chemoselective reactions at other positions of the molecule (e.g., functionalization at C3 or C6) without interference from the C5 oxygen [1]. The benzyl group can then be selectively removed via hydrogenolysis (e.g., Pd/C, H₂) under mild, neutral conditions orthogonal to many other functional groups [2].

Organic Synthesis Protecting Group Strategy Orthogonal Chemistry Advanced Intermediate

5-Benzyloxy Benzoxaborole vs. 5-(4-Cyanophenoxy) (Crisaborole): Targeting Unique Physicochemical Space for CNS or Antibacterial Programs

The 5-benzyloxy substituent confers a distinct physicochemical profile compared to the 5-(4-cyanophenoxy) group found in Crisaborole (Eucrisa®), an FDA-approved topical PDE4 inhibitor for atopic dermatitis [1]. While the polar 4-cyanophenoxy group limits Crisaborole's utility to topical or non-systemic applications, the more lipophilic and smaller benzyloxy group (C14H13BO3, MW 240.06) could be a more suitable starting point for designing benzoxaboroles requiring blood-brain barrier (CNS) penetration or activity against intracellular pathogens. A 2011 study on benzoxaboroles as antimalarial agents highlighted that a series of 6-hetaryloxy benzoxaboroles were designed and synthesized for a structure-activity relationship (SAR) investigation, demonstrating the importance of aryl ether substituents in tuning antimalarial activity [2]. The benzyloxy group's moderate lipophilicity may also be advantageous for developing novel antibacterial agents targeting Gram-negative bacteria, where a balance of hydrophobicity and hydrophilicity is critical for permeating the outer membrane [1].

Lipophilicity CNS Penetration Antibacterial Physicochemical Properties

5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol: High-Value Procurement Scenarios in Research and Development


Medicinal Chemistry: Lead Optimization of Novel Benzoxaborole-Based Antiparasitic or Antibacterial Agents

In a drug discovery program targeting novel antiprotozoal or antibacterial agents, the 5-benzyloxy derivative serves as a privileged starting point for SAR exploration. The benzyl group can be maintained during initial screening to probe a distinct region of chemical space compared to standard 5-fluoro or 5-aryloxy analogs [1]. This is supported by evidence that the regioisomeric 6-benzyloxy benzoxaborole has been specifically claimed for antiprotozoal applications, validating the benzyloxy motif's biological relevance [2]. Alternatively, the benzyl group can be cleaved via hydrogenolysis to reveal a 5-hydroxy intermediate, enabling the installation of diverse substituents (e.g., sugars, amino acids, PEG chains) to generate a focused library for lead optimization, as inferred from SAR reviews emphasizing the impact of C5/C6 substitution on potency and selectivity [1].

Process Chemistry & Custom Synthesis: A Protected Building Block for Complex Molecule Construction

For process chemists developing scalable routes to complex benzoxaborole-containing molecules, the 5-benzyloxy compound is a valuable advanced intermediate. Its primary advantage is operational: it arrives pre-protected, obviating the need for a phenol protection step that would be required if starting from the 5-hydroxy analog [3]. This reduces the step count and eliminates yield loss associated with an extra synthetic transformation and purification. The benzyl protecting group is orthogonal to many reaction conditions and can be cleanly removed via mild hydrogenolysis, a robust and scalable process. This streamlined approach directly impacts the cost of goods and timeline for manufacturing clinical trial materials, as outlined in the class-level inference comparing it to the unprotected 5-hydroxy benzoxaborole [3].

Chemical Biology: Development of Benzoxaborole-Based Chemical Probes and Bioconjugates

The 5-benzyloxy derivative is an excellent scaffold for creating chemical probes. By employing a two-step sequence—deprotection to the 5-phenol followed by functionalization with a linker—researchers can attach reporter tags (e.g., biotin, fluorophores) or affinity handles for target identification studies [3]. This approach allows for the creation of probes to investigate the mechanism of action of benzoxaborole analogs or to pull down cellular targets like leucyl-tRNA synthetase (LeuRS) or β-carbonic anhydrase, which are known to be engaged by this class of molecules [1]. The moderate lipophilicity of the benzyl group, in contrast to more polar clinical analogs, may also facilitate cellular uptake in certain contexts, making it a useful control or starting point for probe design .

Organic Chemistry Methodology Development: A Model Substrate for C-H Functionalization and Late-Stage Derivatization

The 5-benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol scaffold is an ideal model substrate for developing new synthetic methodologies on benzoxaboroles. The C3, C6, and C7 positions remain available for selective C-H functionalization (e.g., halogenation, arylation, borylation) [2]. The presence of the benzyloxy group allows for easy post-functionalization modification. Researchers have already employed related benzyloxy-substituted 2-formylphenylboronic acids as key intermediates in the synthesis of diverse C3-substituted benzoxaboroles, demonstrating the scaffold's versatility in reaction development [2]. This makes the 5-benzyloxy derivative a useful standard for exploring novel transformations on this increasingly important class of boron heterocycles.

Quote Request

Request a Quote for 5-Benzyloxy-1,3-dihydro-2,1-benzoxaborol-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.